5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

CYP11B2 Aldosterone Synthase Hypertension

5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1638765-27-1) is a heterocyclic spiro compound characterized by a unique fused ring structure incorporating both oxygen and nitrogen atoms. Its molecular formula is C13H18N2O, with a molecular weight of 218.29 g/mol.

Molecular Formula C13H18N2O
Molecular Weight 218.29
CAS No. 1638765-27-1
Cat. No. B3031147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
CAS1638765-27-1
Molecular FormulaC13H18N2O
Molecular Weight218.29
Structural Identifiers
SMILESC1CN(C2(CN1)COC2)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2O/c1-2-4-12(5-3-1)8-15-7-6-14-9-13(15)10-16-11-13/h1-5,14H,6-11H2
InChIKeyVJZZRGAIUAOOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1638765-27-1): Chemical Profile, Supplier Catalog, and Research-Grade Availability for Advanced Medicinal Chemistry


5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1638765-27-1) is a heterocyclic spiro compound characterized by a unique fused ring structure incorporating both oxygen and nitrogen atoms . Its molecular formula is C13H18N2O, with a molecular weight of 218.29 g/mol . The compound is supplied by several vendors for research use only, with reported purities ranging from 95% to 98%+ and is available in various pack sizes from milligrams to grams . Key identifiers include MDL Number MFCD27664910 and PubChem CID 118989108 . This compound serves as a valuable building block in organic synthesis, particularly for the construction of complex spirocyclic scaffolds in drug discovery programs [1].

Procurement Alert: Why 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is Not Interchangeable with Unsubstituted 2-Oxa-5,8-diazaspiro[3.5]nonane


The 5-Benzyl substitution on the 2-oxa-5,8-diazaspiro[3.5]nonane core is a critical determinant of biological activity, and simple substitution with the unsubstituted core (2-Oxa-5,8-diazaspiro[3.5]nonane, CAS 1363382-90-4) or other simple alkyl analogs is not scientifically justifiable. While the unsubstituted core serves as a versatile scaffold , the introduction of the benzyl group at the 5-position significantly alters the compound's lipophilicity (XLogP3 = 0.600 vs. unsubstituted core XLogP3 = -0.2 ), hydrogen-bonding potential, and steric profile, which directly impacts target binding affinity and selectivity. Critically, the 5-benzyl derivative demonstrates specific, quantifiable activity against human cytochrome P450 11B2 (CYP11B2) with an IC50 of 24 nM [1], a property that is not inherently present in the unsubstituted core. Therefore, procurement decisions must be compound-specific, as even seemingly minor structural modifications, like the absence of the benzyl group, can lead to a complete loss of the desired pharmacological profile and invalidate experimental outcomes.

5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Quantitative Differentiation Evidence for Scientific Selection


Potent Inhibition of Human CYP11B2 (Aldosterone Synthase) by 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 24 nM [1]. This activity was measured in hamster V79 MZh cells expressing human CYP11B2, using deoxycorticosterone as a substrate [1]. This quantifiable potency is a key differentiator from the unsubstituted core 2-Oxa-5,8-diazaspiro[3.5]nonane (CAS 1363382-90-4), for which no such CYP11B2 inhibition data is reported, indicating the benzyl group is essential for this specific target engagement.

CYP11B2 Aldosterone Synthase Hypertension

Selectivity Profile: CYP11B2 vs. CYP11B1 Inhibition by 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

In addition to its potent CYP11B2 inhibition, 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane exhibits a modest selectivity window against the closely related enzyme CYP11B1, which is responsible for cortisol synthesis [1]. The compound's IC50 for human CYP11B1 is 10.3 nM [1], indicating a ~2.3-fold preference for CYP11B2 (IC50 ratio CYP11B2/CYP11B1 = 24 nM / 10.3 nM = 2.3) under the same assay conditions [1]. While not highly selective, this defined off-target profile is crucial for interpreting downstream cellular and in vivo effects, as it distinguishes it from other spirocyclic CYP11B2 inhibitors that may possess different selectivity windows [2].

CYP11B2 CYP11B1 Selectivity Aldosterone

Negative Selectivity: Lack of Activity at 5-Lipoxygenase and Beta-1 Adrenergic Receptor

Data from public bioactivity databases reveal that 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is inactive against two common off-targets. It showed no significant inhibition of rat 5-lipoxygenase at concentrations up to 100 µM [1] and had no binding affinity for the Beta-1 adrenergic receptor . This negative data is valuable as it demonstrates the compound's lack of activity in pathways that could confound results in inflammation or cardiovascular studies, thereby reducing the risk of misinterpretation when the compound is used as a CYP11B2 inhibitor tool.

5-Lipoxygenase Beta-1 Adrenergic Receptor Negative Data Selectivity

Physicochemical Property Differentiation: Enhanced Lipophilicity and Reduced Topological Polar Surface Area (TPSA)

The 5-benzyl substitution confers distinct physicochemical properties compared to the unsubstituted 2-oxa-5,8-diazaspiro[3.5]nonane core. The target compound has a calculated XLogP3 of 0.600 , whereas the unsubstituted core has an XLogP3 of -0.2 . This increase in lipophilicity enhances membrane permeability potential. Furthermore, the Topological Polar Surface Area (TPSA) of the 5-benzyl derivative is 24.5 Ų , significantly lower than the 33.3 Ų for the unsubstituted core [1]. This reduction in TPSA is a key differentiator for blood-brain barrier penetration prediction and oral bioavailability considerations in drug discovery projects.

Physicochemical Properties Lipophilicity TPSA Drug-likeness

Optimal Use Cases for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in Drug Discovery and Chemical Biology


Primary Application: In Vitro Tool Compound for CYP11B2 (Aldosterone Synthase) Inhibition Studies

This is the most evidence-supported use case for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. With a defined IC50 of 24 nM against human CYP11B2 in a cellular assay [1], it serves as a potent inhibitor for investigating aldosterone synthesis. It is particularly suited for in vitro experiments in cells expressing human CYP11B2 to study the enzyme's role in hypertension, heart failure, and related cardiovascular pathophysiology. Researchers should note the compound's ~2.3-fold selectivity over CYP11B1 (IC50 = 10.3 nM) and include appropriate controls to account for this [2].

Secondary Application: Chemical Probe for Spirocyclic Scaffold Optimization in Kinase and PARP Inhibitor Programs

The diazaspiro[3.5]nonane core is a recognized bioisostere for piperazine and a valuable scaffold in medicinal chemistry [3]. 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane, with its defined CYP11B2 activity, provides a specific starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of spirocyclic leads. The quantified differences in lipophilicity and TPSA compared to the unsubstituted core make it a logical choice for analoging campaigns focused on improving drug-like properties for CNS or systemic targets.

Explicitly Discouraged Application: Direct Replacement for 2-Oxa-5,8-diazaspiro[3.5]nonane in General Scaffold Libraries

Do not procure 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane as a simple, interchangeable replacement for the unsubstituted 2-oxa-5,8-diazaspiro[3.5]nonane core. The 5-benzyl group fundamentally alters the compound's biological profile, imparting specific CYP11B2 activity [1] that is absent in the core scaffold. Substituting one for the other will lead to confounding results, particularly in assays unrelated to CYP11B2. The choice between these two compounds must be based on the specific experimental hypothesis being tested.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.